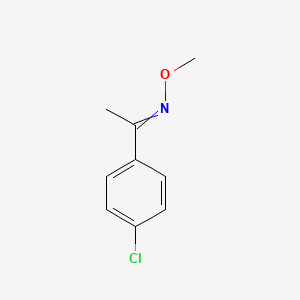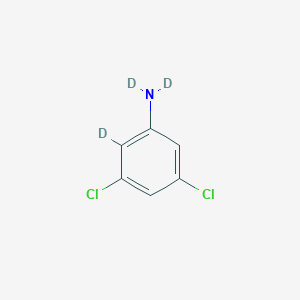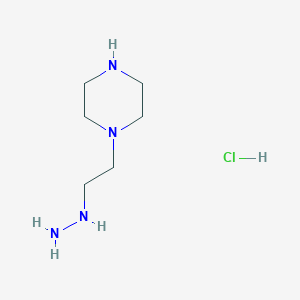
SAMARIUM ACETATE HYDRATE/ 99.9per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium acetate hydrate is a chemical compound with the formula (CH3CO2)3Sm · xH2O. It is a moderately water-soluble crystalline samarium source that decomposes to samarium oxide upon heating . This compound is often used in various scientific and industrial applications due to its unique properties.
Mécanisme D'action
Target of Action
Samarium Acetate Hydrate is an acetate salt of samarium . The primary target of this compound is not well defined in the literature. It’s important to note that the specific targets can vary depending on the context of use, such as in a chemical reaction or biological system.
Mode of Action
The samarium ion (Sm+3) can interact with other ions or molecules in its environment .
Action Environment
The action, efficacy, and stability of Samarium Acetate Hydrate can be influenced by various environmental factors. For instance, the presence of other ions or molecules, pH, temperature, and light conditions could potentially affect its behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Samarium acetate hydrate can be synthesized by reacting samarium oxide or samarium hydroxide with acetic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods
In industrial settings, samarium acetate hydrate is produced by dissolving samarium oxide in acetic acid, followed by crystallization and drying processes to obtain the hydrate form. The purity of the compound is often ensured through multiple purification steps, including recrystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Samarium acetate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form samarium oxide.
Reduction: It can be reduced to elemental samarium under specific conditions.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with samarium acetate hydrate include strong acids, bases, and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving samarium acetate hydrate include samarium oxide, elemental samarium, and various samarium complexes depending on the reagents and conditions used .
Applications De Recherche Scientifique
Samarium acetate hydrate has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gadolinium acetate hydrate
- Neodymium acetate hydrate
- Europium acetate hydrate
- Terbium acetate hydrate
- Ytterbium acetate hydrate
Uniqueness
Samarium acetate hydrate is unique due to its specific electronic configuration and magnetic properties, which make it particularly useful in applications such as catalysis and the production of high-performance magnets. Its ability to form stable complexes with various ligands also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
17829-86-6 |
|---|---|
Formule moléculaire |
C6H11O7Sm |
Poids moléculaire |
345.50734 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


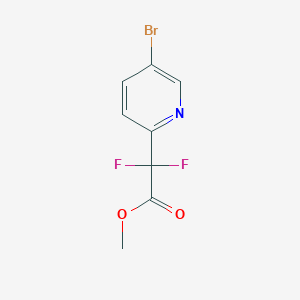
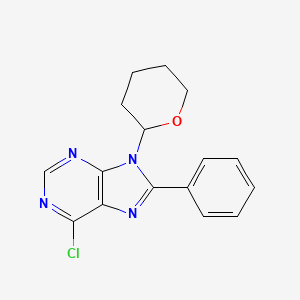
![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

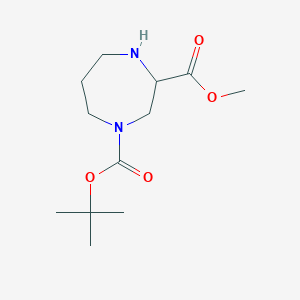
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
